4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide
Description
Properties
CAS No. |
89469-25-0 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12N4O2/c1-20-11-7-8(12(15)19)4-5-9(11)13-17-10-3-2-6-16-14(10)18-13/h2-7H,1H3,(H2,15,19)(H,16,17,18) |
InChI Key |
OYQUXPIUIICOHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the benzamide group. One common method involves the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring. Subsequent functionalization with methoxybenzoyl chloride in the presence of a base such as triethylamine yields the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides
Scientific Research Applications
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes and receptors, thereby influencing various cellular pathways. For instance, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Key Observations :
Yield Comparison :
- The target compound’s synthesis may face challenges due to steric hindrance from the benzamide group, unlike 21h’s piperazine moiety, which facilitates solubility and higher yields .
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models for pyridyl benzamides and oxazolo[4,5-b]pyridin-2-yl anilides highlight critical descriptors:
Comparison with 4L5 :
Pharmacological Profile
- Kinase Inhibition: Compound 21h shows nanomolar IC₅₀ values against kinases due to its chloro and piperazine substituents, suggesting that the target compound’s methoxy group may trade potency for selectivity .
- Anti-Parasitic Activity: Pyridyl benzamides in Dataset-1 exhibit micromolar activity against Trypanosoma brucei, with QSAR models identifying lipophilicity as critical—a property modulated by the target compound’s methoxy group .
Biological Activity
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide is a compound belonging to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities. This compound's unique structural features contribute to its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry.
- Molecular Formula : C14H12N4O2
- Molecular Weight : 268.27 g/mol
The compound features an imidazo[4,5-b]pyridine moiety linked to a methoxybenzamide group, which enhances its reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including antiproliferative effects against cancer cell lines and potential inhibitory activity against specific enzymes.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated across several cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| LN-229 (Glioblastoma) | 0.4 | Strong inhibition |
| HCT-116 (Colorectal) | 0.7 | Strong inhibition |
| NCI-H460 (Lung) | 1.8 | Moderate inhibition |
| K-562 (Chronic Myeloid) | 2.1 | Moderate inhibition |
These results indicate that the compound exhibits significant antiproliferative activity, particularly against glioblastoma and colorectal cancer cell lines, suggesting its potential as a therapeutic agent.
Enzymatic Inhibition
In addition to its antiproliferative properties, this compound has been investigated for its ability to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and progression.
| Enzyme Target | IC50 (nM) | Remarks |
|---|---|---|
| FGFR1 | <4.1 | Potent inhibition |
| FGFR2 | 2.0 ± 0.8 | Strong inhibition |
These findings suggest that the compound may be useful in the development of targeted therapies for cancers driven by FGFR signaling pathways.
Case Studies
Several case studies have reported on the efficacy of imidazo[4,5-b]pyridine derivatives, including our compound of interest:
- Study on Colon Carcinoma : A series of derivatives were tested for their activity against colon carcinoma cells. The study found that certain substitutions on the imidazo[4,5-b]pyridine core significantly enhanced biological activity, with specific compounds demonstrating IC50 values in the sub-micromolar range against various cancer types .
- Inhibition of PD-1/PD-L1 Pathway : Recent research has identified small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway. While not directly tested on our compound, structural analogs have shown promise in preclinical models . This suggests a potential avenue for further exploration regarding immune modulation by this compound.
Q & A
Q. What are the common synthetic routes for 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with 2,3-diaminopyridine derivatives. For example, a microwave-assisted method using 2-cyanoacetamide and aldehydes under reflux conditions yields imidazo[4,5-b]pyridine intermediates, which are further functionalized with methoxybenzamide groups via amidation. Key intermediates are characterized using and NMR, high-resolution mass spectrometry (HR-MS), and elemental analysis to confirm purity and structural integrity .
Q. Which spectroscopic techniques are critical for structural validation of this compound and its derivatives?
NMR (400 MHz) in DMSO- is used to identify aromatic protons and methoxy groups, while NMR confirms carbonyl and heterocyclic carbon environments. HR-MS provides molecular ion peaks for exact mass verification. Thin-layer chromatography (TLC) monitors reaction progress, and X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .
Q. What preliminary biological activities have been reported for imidazo[4,5-b]pyridine derivatives?
Derivatives exhibit anti-tubercular (MIC = 3.12 µg/mL) and antiproliferative activities. For example, hydroxyl-substituted analogs show enhanced binding to mycobacterial enzymes, while methoxy groups improve cellular permeability in anticancer assays. Initial screening often uses Microplate Alamar Blue Assay (MABA) for tuberculosis and MTT assays for cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for this compound amid competing side reactions?
Side reactions, such as over-alkylation or ring-opening, are mitigated by controlling reaction temperature (e.g., 160°C for cyclization) and using protecting groups like tert-butoxycarbonyl (Boc) for amine functionalities. Microwave-assisted synthesis reduces reaction time and improves regioselectivity. Post-reaction purification via preparative HPLC ensures high yields (>60%) .
Q. What strategies address contradictory data in biological activity studies, such as variable IC50_{50}50 values across cell lines?
Contradictions may arise from differential cellular uptake or off-target effects. Researchers should:
Q. How can molecular docking guide the design of derivatives with improved binding affinity?
Docking studies with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) identify critical interactions, such as hydrogen bonds between the methoxy group and Thr196 or π-π stacking of the imidazo[4,5-b]pyridine core with Phe148. Substituents like bromine or methyl groups at position 6 enhance hydrophobic interactions .
Q. What analytical methods resolve discrepancies in crystallographic vs. NMR-derived conformational models?
Dynamic NMR experiments at variable temperatures detect rotational barriers in flexible substituents. X-ray crystallography provides static snapshots, while molecular dynamics simulations (e.g., AMBER force field) reconcile differences by modeling solvent effects and thermal motion .
Methodological Tables
Table 1: Key Synthetic Parameters and Yields
| Step | Reaction Conditions | Key Intermediates | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Microwave, 190°C, 3 hr | 2-Cyanopyridine derivative | 75 | |
| 2 | Boc protection, DCM, 25°C | Boc-protected amine | 82 | |
| 3 | Amidation, DMF, 120°C | Final product | 64 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
